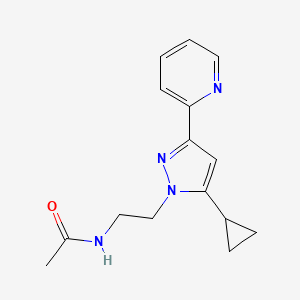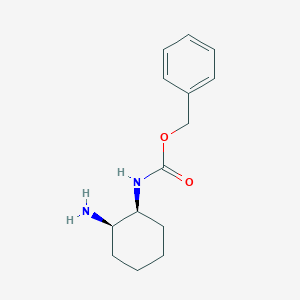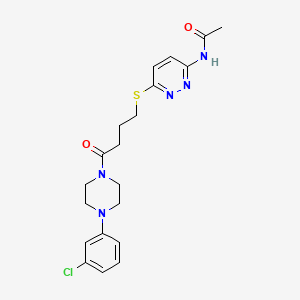
3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical used in scientific research with diverse applications in fields like medicinal chemistry, drug discovery, and organic synthesis. It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .
Synthesis Analysis
The synthesis of this compound involves rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination .Molecular Structure Analysis
The molecular structure of this compound can be confirmed using different spectral techniques such as 1H NMR and 13C NMR .Chemical Reactions Analysis
This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 85–87°C . The 1H NMR spectrum and 13C NMR spectrum have been provided .Scientific Research Applications
Antimicrobial Activity
Thiazolidine-2,4-diones and their derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown good activity against gram-positive bacteria and possess excellent antifungal activity. This suggests potential for the development of new antimicrobial agents based on the thiazolidine-2,4-dione scaffold (Prakash et al., 2011).
Anticancer Activity
Derivatives of thiazolidine-2,4-dione have been synthesized and tested for their anticancer activity, with some compounds showing promise against specific cancer cell lines, such as MCF-7 human breast cancer cells. This highlights the potential for the development of novel anticancer therapies based on modifications of the thiazolidine-2,4-dione structure (Kumar & Sharma, 2022).
Antidiabetic and Hypolipidemic Activities
Substituted pyridines and purines containing 2,4-thiazolidinedione moieties have been designed and synthesized, showing effects on triglyceride accumulation and hypoglycemic activity in vitro and in vivo. This indicates the compound's relevance in researching metabolic disorders, including diabetes and dyslipidemia (Kim et al., 2004).
Drug Delivery and Solubility Studies
Research on the solubility, thermodynamics, and partitioning processes of novel compounds, including thiazolidine-2,4-dione derivatives, has been conducted. This research is critical for understanding the pharmacokinetics and enhancing the delivery of potential pharmaceutical agents (Volkova, Levshin, & Perlovich, 2020).
Mechanism of Action
properties
IUPAC Name |
3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S/c16-15(17,18)11-2-1-9(7-19-11)13(23)20-5-3-10(4-6-20)21-12(22)8-25-14(21)24/h1-2,7,10H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCOOZNQRDWKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 4-methoxybenzoate](/img/structure/B2605557.png)

![Methyl (E)-4-[[(2S,3R)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2605559.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2605560.png)
![N-(4-methoxyphenethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2605562.png)
![4-{[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2605566.png)
![4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2605569.png)
![3-[1-(3-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2605570.png)


![7-(4-fluorophenyl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2605573.png)

![(1S,3R)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2605577.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2605579.png)